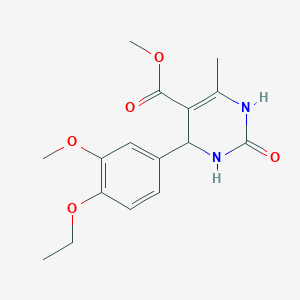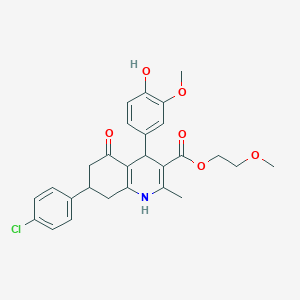![molecular formula C15H14O4 B5105997 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5105997.png)
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate is a synthetic organic compound with a complex structure. It is part of the chromen family, which is known for its diverse biological activities and applications in various fields of science and industry.
Safety and Hazards
Sigma-Aldrich provides this compound to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit phosphodiesterase 2 (pde2) activity .
Mode of Action
It’s worth noting that pde2 inhibitors, like some structurally similar compounds, work by preventing the breakdown of cyclic adenosine monophosphate (camp) and cyclic guanosine monophosphate (cgmp) in cells . These cyclic nucleotides play crucial roles in various cellular processes, including the regulation of inflammation, smooth muscle relaxation, and neuroprotection .
Biochemical Pathways
These pathways regulate a variety of physiological processes, including memory and cognition, myocardial contractility, smooth muscle relaxation, and inflammatory responses .
Result of Action
Biochemische Analyse
Biochemical Properties
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phosphodiesterase II, an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in inflammation and immune responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with phosphodiesterase II results in the inhibition of the enzyme’s activity, thereby affecting the levels of cyclic nucleotides within the cell . This modulation can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, which can influence its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or immunomodulatory actions. At higher doses, it can lead to toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s metabolism may also influence its biological activity and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating its mechanisms of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the chromen core. This is followed by oxidation reactions to introduce the oxo group at the 6-position. The final step involves acetylation to introduce the acetate group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of hydroxyl groups to oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups or removal of double bonds.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate can be compared with other similar compounds, such as:
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: Known for its selective agonist activity on the CB2 receptor, which is involved in immune regulation.
Ethyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy(phenyl)acetate: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.
Eigenschaften
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)19-14(12)8-10/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPAFLPZFLFUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B5105931.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5105942.png)

![1-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5105952.png)
![3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5105957.png)

![(5E)-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5105984.png)
![1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5105991.png)

![1-(cyclopropylmethyl)-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B5106015.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)
